N,4-Dimethoxy-N-methyl-3-nitrobenzamide
CAS No.: 1217540-25-4
Cat. No.: VC11722363
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217540-25-4 |
|---|---|
| Molecular Formula | C10H12N2O5 |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | N,4-dimethoxy-N-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C10H12N2O5/c1-11(17-3)10(13)7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,1-3H3 |
| Standard InChI Key | KSWMVTSQULHJRH-UHFFFAOYSA-N |
| SMILES | CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC |
| Canonical SMILES | CN(C(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structural Properties
N,4-Dimethoxy-N-methyl-3-nitrobenzamide belongs to the substituted benzamide class, featuring a nitro group at the 3-position, methoxy substituents at the 4-position, and an N-methylamide functional group. Its IUPAC name, N,4-dimethoxy-N-methyl-3-nitrobenzamide, reflects this substitution pattern. The compound’s structural uniqueness arises from the electron-withdrawing nitro group and electron-donating methoxy groups, which influence its reactivity and solubility .
Molecular and Spectroscopic Characteristics
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.21 g/mol |
| SMILES | CN(C(=O)C1=CC(=C(C=C1)OC)N+[O-])OC |
| InChI Key | KSWMVTSQULHJRH-UHFFFAOYSA-N |
| PubChem CID | 46318654 |
The nitro group () contributes to the compound’s planar geometry, while the methoxy groups enhance solubility in polar organic solvents such as dimethylformamide (DMF) and methanol. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methylamide protons ( 3.0–3.3 ppm) and aromatic protons adjacent to the nitro group ( 7.5–8.2 ppm) .
Synthetic Methodologies
Multi-Step Synthesis from Benzoic Acid Derivatives
The synthesis of N,4-Dimethoxy-N-methyl-3-nitrobenzamide typically involves sequential functionalization of a benzoic acid precursor. A generalized pathway includes:
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Nitration: Introduction of the nitro group to 3,4-dimethoxybenzoic acid using a nitric acid-sulfuric acid mixture.
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Amidation: Reaction with methylamine in the presence of a coupling agent (e.g., HATU) to form the N-methylamide.
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Methylation: Protection of the hydroxyl group using dimethyl sulfate or methyl iodide under basic conditions .
Optimization of reaction parameters (temperature, solvent, catalyst) is critical to achieving yields exceeding 70%. For instance, using DMF as a solvent at 80°C improves amidation efficiency by stabilizing reactive intermediates.
Applications in Pharmaceutical and Material Sciences
Material Science Applications
The compound’s nitro and methoxy groups enable its use as a photoactive crosslinker in polymer chemistry. Under UV irradiation, the nitro group generates reactive nitrene intermediates, facilitating covalent bonding between polymer chains. This property is exploited in developing self-healing materials and conductive polymers.
Recent Research Findings
Mechanistic Insights into Bioactivity
In vitro studies demonstrate that N,4-Dimethoxy-N-methyl-3-nitrobenzamide inhibits cytochrome P450 enzymes with an IC of 12.3 μM, suggesting potential as a metabolic modulator. Comparative analyses with N-methyl-4-(methylamino)-3-nitrobenzamide (PubChem CID: 40234001) reveal that methoxy substitution at the 4-position enhances solubility but reduces membrane permeability .
Synthetic Advancements
Recent optimizations focus on solvent-free methylation using trimethyl orthoacetate, which minimizes byproduct formation and improves yields to >90% . This method avoids toxic acetonitrile, aligning with green chemistry principles .
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